molecular formula C18H19N5OS B12050956 N-benzyl-2-{[1-(2,5-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide

N-benzyl-2-{[1-(2,5-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide

Cat. No.: B12050956
M. Wt: 353.4 g/mol
InChI Key: CCDGUNXNTRDVFD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{[1-(2,5-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide typically involves the S-alkylation of 1-(2,5-dimethylphenyl)-1H-tetraazole-5-thiol with benzyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production might also involve continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{[1-(2,5-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-2-{[1-(2,5-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-{[1-(2,5-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the tetraazole ring can interact with various enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-{[1-(2,5-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide is unique due to the presence of both the tetraazole ring and the 2,5-dimethylphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for research and potential therapeutic applications .

Properties

Molecular Formula

C18H19N5OS

Molecular Weight

353.4 g/mol

IUPAC Name

N-benzyl-2-[1-(2,5-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide

InChI

InChI=1S/C18H19N5OS/c1-13-8-9-14(2)16(10-13)23-18(20-21-22-23)25-12-17(24)19-11-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,19,24)

InChI Key

CCDGUNXNTRDVFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NN=N2)SCC(=O)NCC3=CC=CC=C3

Origin of Product

United States

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